molecular formula C29H41F2N5O2 B611554 4-Hydroxyphenyl Maraviroc CAS No. 856708-54-8

4-Hydroxyphenyl Maraviroc

Cat. No.: B611554
CAS No.: 856708-54-8
M. Wt: 529.7 g/mol
InChI Key: FWOMXCBURQJRQH-SJIZWNSKSA-N
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Description

4-Hydroxyphenyl Maraviroc: is a derivative of Maraviroc, a chemokine receptor antagonist used primarily in the treatment of HIV-1 infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl Maraviroc typically involves the modification of Maraviroc through the introduction of a hydroxyphenyl group. This can be achieved via several synthetic routes, including:

    Hydroxylation of Phenyl Group:

    Coupling Reactions: Utilizing coupling reactions to attach the hydroxyphenyl group to the Maraviroc molecule. This can be done using reagents like palladium catalysts in the presence of bases.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenyl Maraviroc undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenyl group.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products:

    Quinones: Formed through oxidation.

    Phenyl Derivatives: Formed through reduction.

    Substituted Phenyl Compounds: Formed through substitution reactions.

Scientific Research Applications

Antiviral Research

4-Hydroxyphenyl Maraviroc is investigated for its role in HIV treatment strategies. As a CCR5 antagonist, it helps inhibit the entry of HIV into host cells by blocking the CCR5 co-receptor, which is crucial for the virus's ability to infect CD4+ T cells. Studies have shown that Maraviroc effectively increases CD4+ cell counts and reduces viral loads in patients with CCR5-tropic HIV-1 infections . The application of this compound could enhance these effects or provide alternative therapeutic pathways, particularly in patients who experience resistance to standard therapies.

Drug Development and Pharmacokinetics

Research on this compound includes its pharmacokinetic properties, which are essential for understanding how the drug behaves within the body. Studies have utilized human liver microsomes to assess metabolic pathways and identify cytochrome P450 interactions, crucial for predicting drug-drug interactions and optimizing dosing regimens . This information aids in developing safer and more effective treatment protocols.

Safety and Efficacy Studies

Long-term safety and efficacy studies are critical for any new therapeutic agent. Clinical trials involving Maraviroc have demonstrated its safety profile over extended periods, with adverse events comparable to placebo . Investigating this compound may provide insights into its long-term effects and potential benefits over existing treatments.

Case Studies in Clinical Settings

Case studies involving patients treated with Maraviroc provide valuable data on real-world efficacy and safety. For instance, studies have documented significant virologic responses in treatment-experienced patients, suggesting that derivatives like this compound could play a role in managing complex cases where traditional therapies fail .

Data Tables

StudyPopulationTreatment DurationPrimary OutcomeFindings
MOTIVATE 1 & 2HIV-1 infected patients (CCR5-tropic)96 weeksCD4+ cell count increaseSignificant improvement compared to placebo
Long-term safety studyTreatment-experienced patientsUp to 96 weeksAdverse events frequencySimilar rates of adverse events between maraviroc and placebo groups
Pharmacokinetic studyHealthy volunteersSingle-dose administrationDrug metabolism ratesIdentified CYP450 interactions; important for predicting drug interactions

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl Maraviroc involves its interaction with the chemokine receptor CCR5. By binding to this receptor, it prevents the interaction between HIV-1 gp120 and CCR5, thereby inhibiting the entry of the virus into human cells . This action is crucial in preventing the spread of HIV-1 within the body.

Comparison with Similar Compounds

    Maraviroc: The parent compound, primarily used in HIV-1 treatment.

    Vicriviroc: Another CCR5 antagonist with similar applications.

    Aplaviroc: A CCR5 antagonist with a different chemical structure.

Uniqueness: This modification can enhance its binding affinity and specificity for the CCR5 receptor, potentially improving its therapeutic efficacy .

Biological Activity

4-Hydroxyphenyl Maraviroc is a derivative of Maraviroc, a well-known CCR5 antagonist used in the treatment of HIV infections. This compound is notable not only for its pharmacological properties but also for its potential applications in research due to its unique structural modifications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications.

This compound functions primarily as an antagonist of the CCR5 receptor, similar to its parent compound, Maraviroc. By binding to the CCR5 receptor on the surface of human immune cells, it prevents HIV from entering these cells, thereby inhibiting viral replication. This mechanism is critical for managing HIV infections, particularly in patients with CCR5-tropic strains of the virus .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may offer enhanced stability and altered metabolic pathways compared to Maraviroc. The incorporation of a hydroxyphenyl group can affect its absorption, distribution, metabolism, and excretion (ADME) characteristics. Early studies indicate that deuterated forms like this compound-d6 may provide advantages in tracking metabolic processes due to their isotopic labeling.

Comparative Analysis with Maraviroc

The following table summarizes key characteristics and findings related to this compound and its parent compound:

Compound CAS Number Key Features Biological Activity
Maraviroc 143171-10-0CCR5 antagonist; approved for HIV treatmentReduces viral load; increases CD4 lymphocyte counts
This compound 856708-54-8Hydroxyphenyl derivative; potential metabolic advantagesRetains CCR5 antagonism; may have altered pharmacokinetics
Maraviroc-d6 1033699-22-7Deuterated version of MaravirocSimilar biological activity with enhanced tracking capabilities in metabolic studies
N-Formyl Maraviroc-d6 1346597-31-6Formyl group addition; used for metabolic studiesInvestigated for potential interactions and efficacy

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of Maraviroc, which can provide insights into the expected performance of its derivatives:

  • Clinical Trials : In pivotal trials involving treatment-experienced patients with CCR5-tropic HIV-1, Maraviroc demonstrated significant reductions in viral load and increases in CD4+ T-cell counts. For instance, after 48 weeks, 46% of patients receiving Maraviroc achieved an HIV-1 RNA level below 50 copies/mL compared to only 17% in the control group .
  • Pharmacokinetic Studies : A study assessing the pharmacokinetics of Maraviroc indicated that dosing adjustments based on drug interactions are crucial for optimizing therapeutic outcomes. Similar methodologies could be applied to investigate this compound's pharmacokinetics .
  • Metabolic Studies : The deuterated form (this compound-d6) has been utilized in metabolic studies to track drug interactions more precisely due to its unique isotopic labeling. This enhances our understanding of drug metabolism and interaction profiles in vivo.

Properties

CAS No.

856708-54-8

Molecular Formula

C29H41F2N5O2

Molecular Weight

529.7 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1

InChI Key

FWOMXCBURQJRQH-SJIZWNSKSA-N

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UK-437719, UK 437719, UK437719

Origin of Product

United States

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